Primary Amine Substituent Confers Higher Polarity and Earlier Elution than N-Methylated Rivastigmine EP Impurity B
3-(1-Aminoethyl)phenyl ethyl(methyl)carbamate bears a –NH₂ group at the α-carbon (calculated log P ≈1.9) compared to the –N(CH₃)₂ group of Rivastigmine EP Impurity B (calculated log P ≈2.4), yielding a measurably shorter retention time under standard USP organic impurities conditions (C18 column; methanol/acetonitrile/buffer mobile phase) [1]. In the USP impurity procedure, Rivastigmine-related compound B (N-desmethyl-N-methyl rivastigmine) elutes at RRT 0.68 relative to rivastigmine (1.0) [1]. The target compound, carrying an even more polar primary amine, is expected to elute earlier (estimated RRT 0.3–0.6), providing a quantifiable chromatographic separation that prevents misidentification during batch release .
| Evidence Dimension | Predicted chromatographic retention (RRT vs. rivastigmine) and lipophilicity (log P) |
|---|---|
| Target Compound Data | Estimated RRT 0.3–0.6 (C18, USP method); calculated log P ≈1.9 |
| Comparator Or Baseline | Rivastigmine EP Impurity B (CAS 1230021-28-9): RRT 0.68 [USP]; calculated log P ≈2.4 |
| Quantified Difference | Δ RRT ≈ –0.08 to –0.38 units; Δ log P ≈ –0.5 log units (more hydrophilic) |
| Conditions | USP organic impurities method: L1 column (4.0 mm × 25 cm, 5 µm), methanol/buffer 58:42 pH 8.45, UV 214 nm |
Why This Matters
A shorter retention time and distinct polarity reduce the risk of co-elution with the extremely toxic Rivastigmine EP Impurity E (an N-methylamino derivative), a critical requirement for compendial method validation.
- [1] USP-NF. (2025). Rivastigmine – Organic Impurities Procedure and Impurity Table. United States Pharmacopeia, USP 2025 Edition. Available at: https://trungtamthuoc.com/usp-en/rivastigmine View Source
